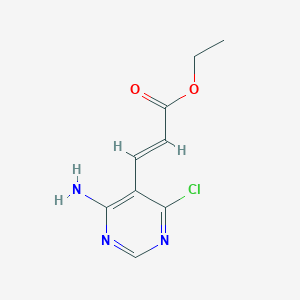

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCAGXSNWMMTQK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729725 | |

| Record name | Ethyl (2E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893444-11-6 | |

| Record name | Ethyl (2E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a chlorine atom, which may enhance its biological properties. The acrylate moiety allows for reactivity that can be crucial in biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation.

- Receptor Interaction : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target receptors, which could modulate their activity.

- Covalent Bond Formation : Similar compounds have demonstrated the ability to form covalent bonds with proteins, leading to prolonged effects on target cells .

Anticancer Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, the presence of the chloropyrimidine moiety has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro studies indicate that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| M-HeLa | 10 | Apoptosis induction |

| A431 | 15 | EGFR inhibition |

| PANC-1 | 12 | Cell cycle arrest |

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Preliminary results suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Good |

Case Studies

- In Vitro Evaluation Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 µM to 15 µM across different lines .

- Antibacterial Testing : In another study, the compound was tested against common bacterial strains using the microbroth dilution method. It exhibited promising antibacterial activity comparable to standard antibiotics like ampicillin .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

Table 1: Comparison of Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)acrylate and Related Compounds

Substituent Effects on Reactivity and Bioactivity

- Amino vs. Chloro Groups: The 4-amino group in this compound enhances nucleophilicity, facilitating participation in electrochemical arylations (e.g., cross-coupling with aryl halides) . In contrast, chloro-substituted analogs like (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate exhibit reduced reactivity in such reactions due to electron-withdrawing effects.

- Heterocyclic Core Differences : Pyrimidine-based compounds (e.g., the target compound and Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) are more electron-deficient than pyridine derivatives, favoring electrophilic substitution and metal-catalyzed couplings . Pyridine derivatives, however, often display better solubility in organic solvents.

Research Findings and Industrial Relevance

Electrochemical Arylation Efficiency

Studies on 4-amino-6-chloropyrimidines highlight their unique reactivity in electrochemical cross-couplings. The amino group stabilizes intermediates via resonance, enabling efficient arylations with functionalized aryl halides (yields >70% in optimized conditions) . Pyridine analogs with chloro substituents (e.g., (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate) show lower yields (<50%) under similar conditions due to reduced electron density .

Pharmacological Potential

The 4-amino-6-chloropyrimidine scaffold is recognized for its kinase inhibitory activity. In contrast, pyridine derivatives like Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate are less explored biologically, likely due to metabolic instability from the pivalamido group .

Preparation Methods

Direct Substitution on Pyrimidine Precursors

A common approach involves starting from 4,6-dichloropyrimidine derivatives, which are commercially available or easily synthesized, followed by selective substitution of one chloro group by an amino group. This method is supported by analogous syntheses of related compounds (e.g., 2-(6-chloro-2-methylpyrimidin-4-amino) derivatives) where:

Step 1: Reaction of 2-aminothiazole-5-carboxylate with 2-methyl-4,6-dichloropyrimidine yields 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid ethyl ester analogs. This reaction proceeds under mild conditions with readily available reagents, affording high yields and industrial scalability.

Step 2: The amino substitution occurs selectively at the 4-position, preserving the 6-chloro substituent, which is critical for the target compound's structure.

Modular Synthesis via Coupling Reactions

Advanced synthetic routes avoid hazardous reagents and minimize protecting group manipulations by employing:

Direct coupling of substituted pyrimidines with acrylate derivatives under neutral or slightly acidic conditions to prevent degradation or by-product formation.

Use of phase-transfer catalysts and careful purification to remove quaternary ammonium salts and other impurities, enhancing the purity of the final product.

Detailed Synthetic Route Example

Research Findings and Analysis

The synthetic route prioritizes selectivity for substitution at the 4-position amino group while retaining the 6-chloro substituent, essential for biological activity.

Avoidance of hazardous reagents such as TMS diazomethane and phosphines enhances safety and environmental compatibility.

The process allows modular access to substituted pyrimidines, enabling library synthesis for drug discovery.

The acrylate installation step is optimized to minimize by-products, resulting in cleaner active pharmaceutical ingredients (APIs).

Reaction conditions such as temperature, time, and solvent choice critically influence yield and purity. For example, acid chloride formation and subsequent coupling are preferably done at reflux temperatures for 15-25 hours.

Summary Table of Key Preparation Parameters

Q & A

Q. Basic

- Single-crystal X-ray diffraction (SCXRD): Resolve atomic coordinates using SHELX software for refinement (R factor <0.05) .

- NMR spectroscopy: H and C NMR identify acrylate ester protons (δ 4.2–4.4 ppm for ethyl group) and pyrimidine ring carbons (δ 150–160 ppm) .

- High-resolution mass spectrometry (HRMS): Confirm molecular weight (CHClNO, exact mass 228.0543) with <3 ppm error .

How can contradictory data between crystallographic and spectroscopic analyses be resolved?

Advanced

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Cross-validate using:

- DFT-optimized geometries to compare computed bond lengths/angles with SCXRD data .

- Variable-temperature NMR to detect conformational flexibility in solution .

- Synchrotron XRD for high-resolution data to minimize refinement errors .

What experimental conditions influence the compound’s reactivity in nucleophilic substitutions?

Basic

The chloro group at the pyrimidine 6-position is highly reactive under SNAr conditions. Use polar aprotic solvents (DMF, DMSO) with bases (KCO, EtN) at 80–100°C. Monitor progress via TLC (Sulifol UV 254) . The acrylate ester’s α,β-unsaturated carbonyl system may undergo Michael additions; control pH (<7) to minimize side reactions .

How can computational modeling predict electronic properties for reaction design?

Advanced

Apply Conceptual DFT to calculate:

- Fukui functions ( and ) to identify electrophilic (C-6) and nucleophilic (C-4) sites .

- Global hardness (η) to assess stability against electrophilic attacks.

- Electrophilicity index (ω) to compare reactivity with analogs (e.g., bromo or fluoro derivatives) . Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended.

How to design experiments for regioselective functionalization of the pyrimidine ring?

Q. Advanced

- Directed ortho-metalation: Use the amino group as a directing group for lithiation at C-2, followed by quenching with electrophiles .

- Cross-coupling optimization: Screen Pd catalysts (e.g., Pd(PPh)) and ligands (XPhos) for Suzuki-Miyaura couplings at C-6. DFT-calculated transition-state energies guide ligand selection .

What protocols ensure the compound’s stability during long-term storage?

Basic

Store under inert atmosphere (N) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) for byproducts like hydrolyzed acrylate or dechlorinated species . Lyophilization enhances stability for aqueous solubility studies.

How to address discrepancies in reaction yields across synthetic batches?

Q. Advanced

- DoE (Design of Experiments): Use factorial designs to test variables (solvent purity, catalyst loading, moisture levels).

- In situ IR spectroscopy: Track intermediate formation and side reactions.

- Electronic effect analysis: Correlate substituent Hammett constants () with yields to identify electronic bottlenecks .

Which analytical methods are optimal for purity assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.